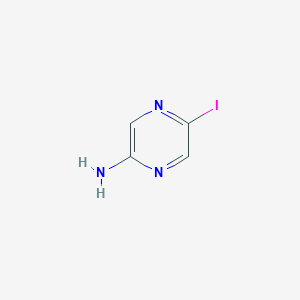

2-Amino-5-iodopyrazine

描述

Significance of Halogenated Pyrazines in Contemporary Chemical Science Research

Halogenated pyrazines are pyrazine (B50134) rings that incorporate one or more halogen atoms, a feature that renders them highly important in synthetic chemistry. cymitquimica.com The presence of a halogen, such as iodine, on the electron-deficient pyrazine ring creates a reactive site for various chemical transformations. rsc.org This reactivity is central to their role as versatile building blocks in the synthesis of complex molecules.

One of the most significant applications of halogenated pyrazines is in transition metal-catalyzed cross-coupling reactions. rsc.orgrsc.org The carbon-halogen bond serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis. The Suzuki coupling, for example, utilizes halogenated pyrazines to react with aryl boronic acids, a method that has been successfully used to create more complex molecular structures. rsc.org

Furthermore, the electron-deficient character of the pyrazine system facilitates nucleophilic aromatic substitution reactions, providing another pathway for functionalization. rsc.org These properties have established halogenated pyrazines as popular substrates for synthesizing natural products and developing new pharmaceuticals, particularly those with antibacterial and antimycobacterial properties. cymitquimica.comrsc.orgnih.gov

Importance of the Aminopyrazine Core as a Scaffold in Advanced Synthetic Chemistry

The aminopyrazine core is recognized as a privileged scaffold in medicinal chemistry and drug discovery. mdpi.comresearchgate.net This structural motif is found in a variety of biologically active compounds and approved therapeutic agents. semanticscholar.org For instance, the pyrazine-containing drug Bortezomib is a proteasome inhibitor used in cancer therapy. semanticscholar.org

The aminopyrazine scaffold's value stems from its ability to interact with biological targets, often through hydrogen bonding and other non-covalent interactions facilitated by the ring nitrogens and the amino group. Derivatives of the aminopyrazine scaffold are being actively investigated for a range of therapeutic applications, including the treatment of cancer, parasitic infections, and mycobacterial diseases. researchgate.net In cancer research, certain aminopyrazine derivatives have been shown to inhibit kinases, such as Syk kinase, which are crucial for the proliferation of cancer cells. Similarly, compounds built on this scaffold have demonstrated efficacy against Cryptosporidium parvum, the parasite responsible for severe gastrointestinal illness.

The presence of the amino group also modulates the electronic properties of the pyrazine ring, influencing its reactivity and providing an additional site for synthetic modification. This combination of biological activity and synthetic tractability makes the aminopyrazine core a key component in the design of novel therapeutic agents. mdpi.comsemanticscholar.org

Overview of Established and Emerging Research Directions for 2-Amino-5-iodopyrazine and Related Pyrazine Architectures

The unique structure of this compound positions it as a valuable intermediate with both established and developing applications in chemical science.

Established Research Directions:

Synthetic Intermediate: It is widely used as an intermediate in organic synthesis for producing various nitrogen-containing compounds.

Cross-Coupling Reactions: The iodine atom is an excellent leaving group, making the compound particularly useful in palladium-catalyzed cross-coupling reactions for the formation of more complex molecules.

Medicinal Chemistry: It serves as a precursor in the synthesis of potential pharmaceutical agents, including new antitumor and antiviral compounds. The broader class of aminopyridine/pyrazine compounds has been evaluated for the inhibition of key enzymes in diseases like malaria. researchgate.net

Table 2: Key Reactions Involving this compound

| Reaction Type | Description | Significance |

|---|---|---|

| Nucleophilic Substitution | The iodine atom can be replaced by various nucleophiles. | Allows for the introduction of diverse functional groups. |

| Palladium-Catalyzed Coupling | The compound can participate in reactions like Suzuki coupling to form new C-C bonds. | A powerful method for constructing complex molecular frameworks for pharmaceuticals. rsc.org |

| Oxidation/Reduction | The pyrazine ring and its substituents can undergo oxidation or reduction under specific conditions. | Provides pathways to different classes of pyrazine derivatives. |

Emerging Research Directions:

Material Science: Research is exploring the use of this compound in the preparation of materials for organic light-emitting diodes (OLEDs) and liquid crystal displays.

Biological Research: In the field of proteomics, the compound is being used as a tool to investigate protein interactions and functions, highlighting its utility beyond synthesis.

The continued exploration of this compound and related pyrazine structures promises to unlock new applications, from advanced materials to next-generation therapeutics, underscoring the enduring importance of this heterocyclic scaffold in chemical innovation. semanticscholar.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTVALQVXWRFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609163 | |

| Record name | 5-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886860-50-0 | |

| Record name | 5-Iodo-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886860-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2 Amino 5 Iodopyrazine

Strategies for Regioselective Iodination of 2-Aminopyrazine (B29847) Derivatives

The direct introduction of an iodine atom onto the 2-aminopyrazine scaffold is a primary strategy for synthesizing the target compound. The success of this approach hinges on controlling the regioselectivity of the electrophilic substitution reaction to favor the C-5 position.

Direct halogenation of 2-aminopyrazine has been investigated using various electrophilic halogenating agents, including N-Iodosuccinimide (NIS) and molecular iodine (I₂). researchgate.netcommonorganicchemistry.com The presence of the electron-donating amino group on the pyrazine (B50134) ring facilitates electrophilic substitution compared to the unsubstituted diazine. d-nb.info However, studies have shown that direct iodination of 2-aminopyrazine is a complicated reaction that often results in low yields. d-nb.info Research into the halogenation of 2-aminopyrazine with NIS under different reaction conditions has demonstrated that while chlorination and bromination can be achieved with good yields, iodination attempts were only met with poor results. researchgate.net In one study, the use of LDA (lithium diisopropylamide) as a base followed by the addition of molecular iodine as the electrophile resulted in a 39% yield of the monoiodinated pyrazine, which was the best performance achieved among the tested conditions for direct iodination. d-nb.info

| Reagent(s) | Solvent | Conditions | Product(s) | Yield (%) | Reference |

| NIS | DMF | MW, 100 °C, 1 h | Starting Material | 0 | d-nb.info |

| SmI₂, NIS | DMF | MW, 100 °C, 1.15 h | Starting Material | 0 | d-nb.info |

| LDA, I₂ | - | - | Monoiodinated Pyrazine | 39 | d-nb.info |

Table 1: Summary of selected direct iodination attempts on 2-aminopyrazine.

To overcome the challenges of low reactivity and poor selectivity in direct halogenations, catalyzed reactions represent a promising alternative. While specific examples for the catalyzed iodination of 2-aminopyrazine are not extensively detailed, principles from related heterocyclic systems can be applied. Palladium-catalyzed C-H iodination, for instance, has been developed for various substrates using molecular iodine as the sole oxidant. nih.gov This method often employs a directing group to achieve high regioselectivity. nih.gov Similarly, rhodium(III)-catalyzed iodination using NIS has been reported for benzamides. nih.gov The use of iodine itself as a Lewis acid catalyst in multicomponent reactions involving 2-aminopyrazine has been demonstrated, highlighting its ability to activate the heterocyclic system towards nucleophilic attack. rsc.orgrsc.org These catalyzed approaches could potentially be adapted to achieve a more efficient and selective C-H iodination of 2-aminopyrazine, thereby improving the yield of 2-Amino-5-iodopyrazine.

The efficiency of halogenation reactions is highly dependent on the chosen reaction conditions, particularly the solvent and temperature. researchgate.net Systematic studies on the halogenation of 2-aminopyrazine have revealed that acetonitrile (B52724) is an effective solvent for chlorination and bromination reactions using N-halosuccinimides. thieme.deresearchgate.net For bromination specifically, microwave irradiation was found to be essential for achieving excellent yields of both mono- and di-brominated products. thieme.ded-nb.info Despite these optimized conditions for other halogens, the direct iodination of 2-aminopyrazine remains challenging, consistently providing low yields even under various tested conditions. researchgate.netd-nb.info This suggests that the nature of the iodinating species and the intrinsic reactivity of the 2-aminopyrazine ring towards electrophilic iodination are limiting factors that are not easily overcome by simple adjustments of solvent and temperature alone. researchgate.net

Multi-step Synthetic Sequences for this compound

Given the low yields associated with the direct iodination of 2-aminopyrazine, multi-step synthetic sequences offer an alternative and potentially more controllable route to this compound. These strategies involve the sequential introduction of the required functional groups onto the pyrazine core.

The development of a multi-step synthesis begins with the selection of an appropriate starting material. While 2-aminopyrazine itself is a logical precursor, its direct functionalization can be problematic. researchgate.netd-nb.info An alternative approach involves starting with a differently substituted pyrazine that allows for more controlled reactions. For example, a synthetic sequence for a related highly functionalized pyrazine involved starting with 2-aminopyrazine and performing a regioselective chlorination, followed by bromination, cyanation, and a Sandmeyer diazotization/chlorination sequence. nih.gov This highlights a strategy where initial functionalization with other halogens or groups can pave the way for introducing the desired functionalities later. Another viable strategy could involve starting with a pyrazine derivative bearing a directing group, such as a carboxylic acid, which could facilitate regioselective iodination at the desired position before being converted into an amino group in a subsequent step.

The core challenge in a multi-step synthesis is the controlled, sequential placement of the amino and iodo groups at the C-2 and C-5 positions, respectively. One hypothetical pathway could involve the halogenation of a pre-existing aminopyrazine. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) is achieved by first brominating 2-aminopyridine (B139424) to form 2-amino-5-bromopyridine, followed by a subsequent iodination step. ijssst.info A similar sequence could be envisioned for the pyrazine analogue, although the aforementioned difficulties with direct iodination would need to be addressed. researchgate.net

An alternative strategy involves building the substitution pattern on a pre-functionalized pyrazine ring. This could entail:

Starting with a pyrazine derivative that can be selectively iodinated.

Introducing the amino group at the C-2 position via nucleophilic aromatic substitution or other standard methods.

This approach avoids the problematic direct iodination of the activated 2-aminopyrazine ring and may offer a more robust and higher-yielding pathway to the target molecule, this compound.

Process Optimization and Scalability Studies in this compound Synthesis

Detailed academic literature and process development studies focusing specifically on the synthesis of this compound are notably scarce. The following sections, therefore, extrapolate from general principles of pyrazine chemistry and analogous halogenation reactions to discuss potential strategies for process optimization and scalability. The data presented in tables are illustrative examples based on common optimization studies in organic synthesis and should not be considered as experimentally verified results for this specific compound.

Strategies for Yield Enhancement and Reaction Efficiency

The synthesis of this compound would likely involve the direct iodination of 2-aminopyrazine. Enhancing the yield and efficiency of this reaction would be paramount for its practical application. Key strategies would focus on the optimization of reaction parameters, including the choice of iodinating agent, solvent, temperature, and reaction time.

Iodinating Agent and Catalyst Selection: The choice of iodinating agent is critical. While molecular iodine (I₂) can be used, its reactivity might be insufficient, leading to low conversion rates. More reactive electrophilic iodine sources, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), could offer higher yields and selectivity. The use of a catalyst, such as a Lewis acid or a mineral acid, could also enhance the rate of reaction by activating the pyrazine ring towards electrophilic substitution.

Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity. A range of solvents, from non-polar (e.g., dichloromethane, chloroform) to polar aprotic (e.g., acetonitrile, dimethylformamide) and polar protic (e.g., acetic acid, sulfuric acid), would need to be screened. An ideal solvent would fully dissolve the starting materials and reagents while facilitating the desired reaction pathway.

Temperature and Reaction Time: Optimization of temperature is a crucial factor. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products. A careful study to find the optimal balance between reaction rate and selectivity would be necessary. Similarly, monitoring the reaction progress over time would determine the minimum time required for maximum conversion, thus preventing potential degradation of the product or by-product formation with prolonged reaction times.

Illustrative Data for Reaction Optimization:

The following table represents a hypothetical optimization study for the iodination of 2-aminopyrazine.

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | I₂ | Dichloromethane | 25 | 24 | 45 |

| 2 | NIS | Acetonitrile | 25 | 12 | 75 |

| 3 | NIS | Acetonitrile | 50 | 6 | 85 |

| 4 | ICl | Acetic Acid | 25 | 8 | 80 |

| 5 | ICl | Acetic Acid | 0 | 12 | 90 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis and Mitigation of By-product Formation

In the electrophilic iodination of 2-aminopyrazine, several by-products could potentially form, reducing the yield and purity of the desired this compound.

Potential By-products:

Di-iodinated products: The pyrazine ring could undergo a second iodination, leading to the formation of 2-amino-3,5-diiodopyrazine or other di-iodinated isomers. The amino group is an activating group, which could direct a second substitution.

Over-iodination: The reaction might not be completely selective for the 5-position, potentially yielding 2-amino-3-iodopyrazine (B1317235) as a minor isomer.

Degradation products: Under harsh reaction conditions (e.g., high temperatures or strong acids), the starting material or the product could degrade, leading to a complex mixture of impurities.

Mitigation Strategies:

Control of Stoichiometry: Careful control of the molar ratio of the iodinating agent to 2-aminopyrazine is crucial. Using a slight excess of the iodinating agent might be necessary to drive the reaction to completion, but a large excess could promote di-iodination.

Reaction Conditions: As discussed in the previous section, optimizing the temperature, reaction time, and the choice of a milder iodinating agent can significantly improve selectivity and reduce by-product formation.

Purification Techniques: After the reaction, a robust purification strategy would be required to isolate the desired product from unreacted starting materials and by-products. Techniques such as column chromatography, recrystallization, or acid-base extraction could be employed.

Hypothetical By-product Analysis:

| By-product | Potential Cause | Mitigation Strategy |

| 2-amino-3,5-diiodopyrazine | Excess iodinating agent, high temperature | Control stoichiometry, lower reaction temperature |

| 2-amino-3-iodopyrazine | Lack of regioselectivity | Use of a bulky iodinating agent, solvent optimization |

| Polymeric materials | Strong acidic conditions, high temperature | Use of milder acids, temperature control |

Note: The information in this table is based on general chemical principles and is for illustrative purposes.

Considerations for Sustainable and Industrially Feasible Synthesis

For the synthesis of this compound to be industrially viable, it must be both economically and environmentally sustainable.

Green Chemistry Principles:

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. This would involve choosing reactions that are highly selective and minimize waste.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be avoided or minimized. For instance, replacing chlorinated solvents with greener alternatives like ethanol, water, or supercritical CO₂ would be a significant improvement. Similarly, exploring the use of less toxic iodinating agents would be beneficial. A patent for the synthesis of 2-amino-5-iodopyridine (B21400) describes a method using water as a solvent, which is a safe and environmentally friendly option. google.com

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: The process should be designed to minimize the generation of waste. This includes optimizing reactions to reduce by-products and developing methods for recycling solvents and catalysts.

Scalability Considerations:

Cost of Raw Materials: The cost and availability of the starting material, 2-aminopyrazine, and the iodinating agent are critical factors for large-scale production.

Process Safety: A thorough safety assessment of the process is necessary to identify and mitigate any potential hazards, especially when handling reactive reagents like iodine monochloride.

Ease of Isolation and Purification: The chosen synthetic route should allow for straightforward isolation and purification of the final product on a large scale. Processes that require complex chromatographic purifications are often not economically viable for industrial production.

Potential Sustainable Approaches:

| Sustainability Aspect | Conventional Method | Potential Greener Alternative |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions |

| Iodinating Agent | Iodine monochloride (corrosive) | Molecular iodine with an oxidizing agent (e.g., H₂O₂) |

| Waste | Halogenated organic waste | Recyclable catalysts, aqueous waste with reduced toxicity |

Note: This table presents hypothetical sustainable alternatives based on general green chemistry principles.

Reactivity, Derivatization, and Functionalization Chemistry of 2 Amino 5 Iodopyrazine

Reactivity Profile of the Carbon-Iodine Bond in 2-Amino-5-iodopyrazine

The carbon-iodine (C-I) bond at the C5 position of the pyrazine (B50134) ring is the most labile site for substitution and coupling reactions. Its reactivity is a product of several factors, including bond strength, polarization, and the electronic nature of the heterocyclic system.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for many aromatic halides. This reaction typically requires the aromatic ring to be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. rsc.org While the pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which should favor SNAr, the 2-amino group acts as a powerful electron-donating group.

This donation of electron density into the ring system, particularly at the C3 and C5 positions, increases the electron density at the site of the iodine atom. Consequently, the C5 position in 2-aminopyrazine (B29847) derivatives is considered more electron-rich compared to positions in pyrazines bearing electron-withdrawing groups. rsc.orgrsc.org This increased electron density at the reaction center counteracts the inherent electron deficiency of the pyrazine ring, making the C-I bond polarization insufficient to achieve a conventional SNAr reaction under standard conditions. rsc.org Therefore, direct displacement of the iodide by a nucleophile via an SNAr mechanism is challenging and not a commonly employed strategy for the functionalization of this substrate.

The C-I bond in this compound is an excellent substrate for oxidative addition, which is the crucial first step in a vast number of transition metal-catalyzed cross-coupling cycles. wikipedia.org Oxidative addition involves the insertion of a low-valent transition metal center (commonly palladium(0) or copper(I)) into the C-I bond. This process increases both the oxidation state and the coordination number of the metal center. wikipedia.org

The general mechanism can be represented as: LnM0 + R-X → LnMII(R)(X) (where M = transition metal, L = ligand, R-X = this compound)

The reactivity order for aryl halides in oxidative addition is I > Br > Cl > F. The C-I bond is the weakest among the carbon-halogen bonds and is readily cleaved, making iodo-substituted aromatics and heterocycles highly reactive partners in these catalytic processes. The oxidative addition of this compound to a metal center creates a reactive organometallic intermediate, which can then participate in subsequent steps like transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The ability of the C-I bond to readily undergo oxidative addition makes this compound a versatile substrate for a wide array of palladium- and copper-catalyzed cross-coupling reactions. These methods provide powerful tools for the synthesis of complex molecules by selectively forming new bonds at the C5 position.

Palladium-catalyzed reactions are paramount for constructing C-C bonds. The Suzuki-Miyaura, Sonogashira, and Heck reactions each allow for the introduction of different carbon-based functionalities onto the pyrazine core.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) to form a biaryl linkage. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. rsc.org The reaction of this compound with various aryl or heteroaryl boronic acids provides access to a diverse library of 2-amino-5-arylpyrazines.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. rsc.org This method is the most common way to synthesize arylalkynes and is instrumental in building rigid structural motifs found in materials science and medicinal chemistry.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. rsc.org This reaction is a powerful method for the vinylation of aromatic rings.

Below is a table summarizing typical conditions for these C-C coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃ | Toluene/H₂O or Dioxane | 2-Amino-5-arylpyrazine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF | 2-Amino-5-alkynylpyrazine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 2-Amino-5-alkenylpyrazine |

This table represents generalized conditions. Specific optimizations are often required for individual substrates.

The formation of C-N bonds is crucial for the synthesis of many biologically active compounds. The Buchwald-Hartwig and Ullmann reactions are the two primary methods for the arylation of amines using aryl halides.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for coupling aryl halides with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium precursor and a sterically bulky phosphine (B1218219) ligand. It offers high functional group tolerance and generally proceeds under milder conditions than traditional Ullmann couplings. wikipedia.org

Ullmann-type Coupling: The classic Ullmann condensation uses stoichiometric copper at high temperatures. Modern variations are catalytic and use copper salts, often in the presence of a ligand, under significantly milder conditions. wikipedia.orgorganic-chemistry.org Studies on the closely related 2-amino-5-iodopyridine (B21400) have shown that copper-catalyzed amination, promoted by ligands like ethylene (B1197577) glycol, is highly effective for coupling with various amines, heterocycles, and amides at the C5 position. rsc.orgrsc.orgscispace.com This methodology is particularly advantageous due to the lower cost of copper compared to palladium. rsc.org

The following table details examples of copper-catalyzed C-N bond formation with 2-amino-5-iodopyridine, a close analog of this compound, demonstrating the scope of the transformation. rsc.org

| Amine Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | CuI / Ethylene Glycol | K₃PO₄ | DMSO | 120 | 88 |

| Piperidine | CuI / Ethylene Glycol | K₃PO₄ | DMSO | 120 | 85 |

| Pyrrolidine | CuI / Ethylene Glycol | K₃PO₄ | DMSO | 120 | 86 |

| Aniline | CuI / Ethylene Glycol | K₃PO₄ | DMSO | 120 | 82 |

| Imidazole | CuI / Ethylene Glycol | K₃PO₄ | DMSO | 120 | 80 |

| Benzamide | CuI / Ethylene Glycol | K₃PO₄ | DMSO | 120 | 78 |

Data sourced from a study on 2-amino-5-iodopyridine. rsc.org

Beyond C-C and C-N bonds, the C-I bond of this compound can be transformed to create C-O (ether) and C-S (thioether) linkages, further expanding its synthetic utility. These reactions also typically proceed via Ullmann-type (copper-catalyzed) or Buchwald-Hartwig-type (palladium-catalyzed) conditions. wikipedia.org

Carbon-Oxygen Coupling: The formation of aryl ethers can be achieved by coupling aryl halides with alcohols or phenols. The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification are the primary methods employed for this transformation.

Carbon-Sulfur Coupling: The synthesis of aryl thioethers is accomplished by coupling aryl halides with thiols. Copper-catalyzed systems have proven effective for this transformation. For instance, the coupling of thiols with 2-amino-5-iodopyrimidine, another close analog, has been achieved using a copper(I)-thiophene-2-carboxylate (CuTC) catalyst, which demonstrates excellent efficiency in forming the C-S bond. nih.gov

The table below presents results from a copper-catalyzed thioetherification of a protected 2-amino-5-iodopyrimidine, illustrating the viability of this reaction on a similar heterocyclic core. nih.gov

| Thiol Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Methoxybenzenethiol | CuTC | K₂CO₃ | DMF | 130 | 92 |

| Benzenethiol | CuTC | K₂CO₃ | DMF | 130 | 88 |

| 4-Chlorobenzenethiol | CuTC | K₂CO₃ | DMF | 130 | 85 |

| 4-(Trifluoromethyl)benzenethiol | CuTC | K₂CO₃ | DMF | 130 | 78 |

| Pyrimidine-2-thiol | CuTC | K₂CO₃ | DMSO | 130 | 75 |

Data sourced from a study on a protected 2-amino-5-iodopyrimidine. nih.gov

Reactions and Derivatizations Involving the Amino Group of this compound

The amino group at the C-2 position of the pyrazine ring is a key site for nucleophilic reactivity, readily participating in reactions with various electrophiles. This reactivity allows for the introduction of a wide array of functional groups, significantly altering the compound's physical, chemical, and biological properties.

Acylation and Alkylation Reactions for Amine Functionalization

The nucleophilic nature of the exocyclic amino group of this compound facilitates its acylation and alkylation. These reactions are fundamental for the introduction of acyl and alkyl moieties, which can serve as protecting groups, modify electronic properties, or act as handles for further functionalization.

Acylation Reactions:

Acylation of this compound is typically achieved through reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base serves to deprotonate the amino group, enhancing its nucleophilicity, or to neutralize the acidic byproduct of the reaction. For instance, the reaction with acetyl chloride in a suitable solvent would yield N-(5-iodopyrazin-2-yl)acetamide. While specific literature detailing the acylation of this compound is not abundant, the general reactivity of aminopyrazines suggests that this transformation is readily achievable under standard acylation conditions.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(5-iodopyrazin-2-yl)acetamide | Base (e.g., pyridine (B92270), triethylamine), inert solvent (e.g., DCM, THF) |

| Benzoyl chloride | N-(5-iodopyrazin-2-yl)benzamide | Base (e.g., pyridine, triethylamine), inert solvent (e.g., DCM, THF) |

Alkylation Reactions:

Similarly, the amino group can undergo N-alkylation with alkyl halides or other alkylating agents. These reactions typically require a base to facilitate the deprotonation of the amine and are often carried out at elevated temperatures. The products are the corresponding secondary or tertiary amines. The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield N-methyl-5-iodopyrazin-2-amine and potentially the di-alkylated product, N,N-dimethyl-5-iodopyrazin-2-amine, depending on the reaction conditions and stoichiometry of the reagents.

| Alkylating Agent | Product(s) | Reaction Conditions |

| Methyl iodide | N-methyl-5-iodopyrazin-2-amine, N,N-dimethyl-5-iodopyrazin-2-amine | Base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF, DMSO) |

| Ethyl bromide | N-ethyl-5-iodopyrazin-2-amine | Base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF, DMSO) |

Cyclization Reactions Leading to Fused Heterocyclic Rings

The amino group of this compound, in conjunction with one of the ring nitrogen atoms, provides a reactive dyad for the construction of fused bicyclic heterocyclic systems. These reactions are of significant interest as they lead to the formation of privileged scaffolds in medicinal chemistry, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrazines.

Synthesis of Imidazo[1,2-a]pyrazines:

The reaction of 2-aminopyrazines with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyrazines, known as the Chichibabin reaction. In the case of this compound, reaction with an α-haloketone, such as chloroacetone (B47974) or phenacyl bromide, would proceed via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization and dehydration to afford the corresponding 6-iodoimidazo[1,2-a]pyrazine (B11869598) derivative. The iodine atom at the 6-position of the resulting fused system offers a valuable handle for further synthetic modifications, for instance, through palladium-catalyzed cross-coupling reactions.

| Reagent | Fused Heterocycle |

| α-Haloketone (e.g., Chloroacetone) | 6-Iodo-2-methylimidazo[1,2-a]pyrazine |

| α-Haloaldehyde (e.g., Bromoacetaldehyde) | 6-Iodoimidazo[1,2-a]pyrazine |

Synthesis of Pyrazolo[1,5-a]pyrazines:

The synthesis of the isomeric pyrazolo[1,5-a]pyrazine (B3255129) ring system from 2-aminopyrazines is less direct and typically involves the initial formation of a pyrazole (B372694) ring followed by annulation of the pyrazine. However, alternative strategies involving the reaction of 2-aminopyrazines with reagents that provide a three-carbon fragment with appropriate functionality can also be envisioned. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents under specific conditions could potentially lead to the formation of the pyrazolo[1,5-a]pyrazine core, although such reactions are often subject to regiochemical challenges. The presence of the iodo group on the pyrazine ring could influence the regioselectivity of such cyclizations.

| Reagent | Fused Heterocycle |

| 1,3-Dicarbonyl compound (e.g., Acetylacetone) | 6-Iodo-2,4-dimethylpyrazolo[1,5-a]pyrazine |

| Malondialdehyde equivalent | 6-Iodopyrazolo[1,5-a]pyrazine |

Applications of 2 Amino 5 Iodopyrazine in Advanced Organic and Medicinal Chemistry Synthesis

Precursor for Bioactive Pyrazine-Containing Molecules

The pyrazine (B50134) moiety is a key structural feature in numerous biologically active compounds. The presence of an iodine atom and an amino group on the pyrazine ring of 2-Amino-5-iodopyrazine makes it a valuable starting material for the construction of diverse molecular architectures through various organic reactions, such as palladium-catalyzed cross-coupling reactions. clockss.org

While the direct application of this compound as a precursor in the synthesis of specific, commercially available drug candidates is not extensively documented in publicly available literature, its potential is evident from the study of related structures. Halogenated aminopyrazines are recognized as important intermediates in the synthesis of complex heterocyclic systems. clockss.org The iodine atom in this compound can serve as a handle for introducing a wide range of substituents onto the pyrazine core via cross-coupling reactions, a common strategy in the development of new pharmaceutical entities. A doctoral thesis focused on the design and synthesis of heterocyclic compounds with potential antitumor properties included the synthesis and characterization of this compound, suggesting its relevance as a building block in the exploration of new therapeutic agents. ub.edu

Table 1: Spectroscopic Data for this compound ub.edu

| Spectroscopic Data | Values |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) δ(ppm) | 7.83 (s, 1H, H-3); 8.21 (s, 1H, H-6) |

The pyrazine ring is a constituent of several anticancer and antiviral drugs. Although direct evidence of this compound being used as a synthetic precursor for specific anticancer or antiviral agents is limited, the synthesis of its derivatives is a subject of research in the quest for new therapeutic molecules. For instance, a study on the synthesis of coelenterazine (B1669285) analogs, which are complex luminescent molecules, utilized a related compound, 5-iodo-3-bromo-2-aminopyrazine, in palladium-catalyzed cross-coupling reactions. clockss.org This highlights the utility of iodinated aminopyrazines in constructing intricate molecular frameworks that can be further elaborated into biologically active compounds. The research into novel heterocyclic compounds with potential antitumor activity has included the synthesis of this compound, indicating its consideration as a foundational element for molecules with cytostatic or cytotoxic potential. ub.edu

There is a lack of specific, publicly available research detailing the application of this compound as a synthetic precursor for ligands targeting neurological disorders.

Building Block for the Synthesis of Functional Materials and Agrochemicals

The reactivity of this compound also lends itself to the development of novel functional materials and potentially, agrochemicals.

While there is no specific research found on the incorporation of this compound into polymeric systems and coatings, its application in the surface treatment of functional materials has been demonstrated. In a study on high-performance near-infrared perovskite light-emitting diodes (PeLEDs), this compound was used for the surface post-treatment of the perovskite film. researchgate.net This treatment was found to be beneficial for the performance of the PeLEDs. researchgate.net

Table 2: Application of this compound in Functional Materials

| Application Area | Specific Use | Observed Benefit |

|---|

Currently, there is no publicly available scientific literature that specifically documents the use of this compound as a building block in the synthesis of crop protection agents. While pyrazine and pyridine (B92270) derivatives are known to be important in the agrochemical industry, the contribution of this specific compound remains an area with a lack of research. mdpi.comswinburne.edu.au

Construction of Complex Heterocyclic Scaffolds Utilizing this compound

The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and an iodine substituent suitable for cross-coupling or halogen bonding, makes it a valuable building block in the synthesis of complex heterocyclic systems. Its pyrazine core is a key pharmacophore in numerous biologically active molecules, and the ability to elaborate on this scaffold through targeted reactions at the amino and iodo positions allows for the generation of diverse molecular architectures.

Formation of Fused Pyrazine Derivatives

The amino group of this compound serves as a versatile handle for the construction of fused heterocyclic rings, leading to the formation of polycyclic systems with extended π-conjugation and defined three-dimensional structures. A prominent strategy for achieving this is through condensation and subsequent cyclization reactions.

One powerful method is the multicomponent reaction (MCR) to form imidazo[1,2-a]pyrazine (B1224502) derivatives. rsc.orgrsc.orgthieme-connect.com This approach typically involves the one-pot condensation of a 2-aminopyrazine (B29847) derivative, an aldehyde, and an isocyanide. thieme-connect.com In a process catalyzed by molecular iodine, 2-aminopyrazine first condenses with an aryl aldehyde to generate an imine intermediate. rsc.org This intermediate is then activated by the Lewis acidic iodine catalyst, facilitating a nucleophilic attack by the isocyanide. rsc.org The subsequent intramolecular cyclization, a 5-endo-dig process, followed by rearomatization, yields the fused imidazo[1,2-a]pyrazine core. thieme-connect.com

By employing this compound in this reaction, the resulting imidazo[1,2-a]pyrazine product would bear an iodine atom at the 7-position. This iodo-substituent is of significant synthetic value, as it can be readily functionalized further through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. acs.orgsigmaaldrich.comnih.gov This two-stage approach—first fusion, then functionalization—provides a robust pathway to complex, highly decorated heterocyclic scaffolds that are of interest in medicinal chemistry. The classical synthesis of these fused systems often involves the condensation of aminopyrazines with α-halogenocarbonyl compounds. nih.gov

The table below summarizes the outcomes of an iodine-catalyzed, three-component synthesis of imidazo[1,2-a]pyrazine derivatives using 2-aminopyrazine as a model substrate, illustrating the potential yields for analogous reactions starting with this compound. rsc.org

| Aldehyde Component | Isocyanide Component | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Iodine (I₂) | Ethanol | 94 | rsc.org |

| Benzaldehyde | tert-Butyl isocyanide | Iodine (I₂) | Ethanol | 92 | rsc.org |

| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Iodine (I₂) | Ethanol | 91 | rsc.org |

| 4-Methylbenzaldehyde | tert-Butyl isocyanide | Iodine (I₂) | Ethanol | 89 | rsc.org |

| 2-Naphthaldehyde | tert-Butyl isocyanide | Iodine (I₂) | Ethanol | 88 | rsc.org |

| 4-Hydroxybenzaldehyde | tert-Butyl isocyanide | Iodine (I₂) | Ethanol | 85 | rsc.org |

Assembly of Supramolecular Architectures from this compound-Derived Units

Supramolecular chemistry relies on non-covalent interactions to construct ordered, higher-level structures from molecular building blocks. nih.gov this compound is an exemplary candidate for such applications due to its capacity for forming both hydrogen bonds and halogen bonds.

The 2-amino group contains two hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). This allows it to form robust and directional hydrogen-bonding networks, such as the well-known amino-heterocycle synthons that can assemble molecules into tapes or sheets. nih.gov

Simultaneously, the 5-iodo substituent acts as a powerful halogen bond donor. nih.gov A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as the lone pair on a nitrogen or oxygen atom. rsc.org The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl) and the presence of electron-withdrawing groups on the scaffold, making iodopyrazines particularly effective. nih.gov

The combination of these two orthogonal, non-covalent interactions—hydrogen bonding from the amino group and halogen bonding from the iodo group—enables a hierarchical approach to crystal engineering. nih.gov For instance, robust hydrogen-bonded synthons can direct the formation of a primary structural motif, such as a 1D chain, while weaker but highly directional halogen bonds can then organize these primary motifs into extended 2D or 3D architectures. nih.gov

Research on analogous systems, such as the co-crystallization of iodo-substituted benzoic acids with amino-pyrimidines, demonstrates this principle effectively. In these cases, the amino-pyrimidine and carboxylic acid moieties reliably form the primary hydrogen-bonded assembly, while C-I···N halogen bonds play a crucial role in organizing these assemblies into higher-order structures. nih.gov This illustrates how this compound can be used to construct complex, predictable solid-state networks with controlled connectivity and dimensionality. nih.gov

The following table details the characteristics of key intermolecular interactions observed in supramolecular structures formed from building blocks analogous to this compound, highlighting their role in directing the assembly.

| Interaction Type | Donor/Acceptor Example | Interaction Geometry | Typical Distance (Å) | Resulting Architecture | Reference |

|---|---|---|---|---|---|

| Hydrogen Bond | Amino-pyrimidine / Carboxylic acid | O-H···N, N-H···O | 2.6 - 2.9 | Primary Dimer/Chain Assembly | nih.gov |

| Halogen Bond | C-I / Pyridinic-N | C-I···N | 2.7 - 3.0 | Links primary motifs into 1D chains | nih.govrsc.org |

| Halogen Bond | C-I / Carbonyl-O | C-I···O | ~3.0 | Supports 2D sheet formation | nih.gov |

| Hydrogen Bond | N-H / Pyridinic-N | N-H···N | ~2.9 - 3.1 | Cross-links chains into ribbons/sheets | nih.gov |

| Halogen Bond | C-I / Iodide (I⁻) | C-I···I⁻ | 3.4 - 3.7 | Formation of anionic networks | rsc.org |

Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Iodopyrazine and Its Derivatives

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The FTIR spectrum of 2-amino-5-iodopyrazine is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. The primary amino (-NH₂) group exhibits characteristic symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyrazine (B50134) ring appear around 3000-3100 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is significant for the C=C and C=N stretching vibrations within the pyrazine ring, which confirm its aromatic character. Furthermore, the C-I stretching vibration is expected at lower frequencies, generally below 600 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic laser light. While FTIR is sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar and symmetric vibrations. For this compound, the symmetric vibrations of the pyrazine ring are particularly active in the Raman spectrum. The C-I bond, being highly polarizable, also gives rise to a distinct and intense Raman signal at low wavenumbers. The combination of both FTIR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Detailed Assignment of Observed Vibrational Modes

A detailed assignment of the vibrational modes of this compound can be made by comparing its experimental spectra with those of related compounds like pyrazine, aminopyrazine, and other halopyrazines. The table below presents a tentative assignment of the principal vibrational modes based on characteristic group frequencies.

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| ν(N-H) asym | ~3450 | Weak | Asymmetric N-H stretching of NH₂ group |

| ν(N-H) sym | ~3350 | Weak | Symmetric N-H stretching of NH₂ group |

| ν(C-H) | ~3080 | Moderate | Aromatic C-H stretching |

| δ(N-H) | ~1640 | Weak | N-H scissoring (bending) |

| ν(C=N), ν(C=C) | ~1580 | Strong | Pyrazine ring stretching |

| ν(C=N), ν(C=C) | ~1470 | Strong | Pyrazine ring stretching |

| Ring Breathing | Not Assigned | Strong | Symmetric ring breathing mode |

| ν(C-N) | ~1250 | Moderate | C-NH₂ stretching |

| γ(C-H) | ~850 | Moderate | Out-of-plane C-H bending |

| ν(C-I) | ~550 | Strong | C-I stretching |

Note: The values presented are approximate and can vary based on the specific experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling constants, the precise connectivity and electronic environment of each proton and carbon atom can be determined.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides direct evidence for its substitution pattern. The pyrazine ring contains two protons. Due to the presence of the electron-donating amino group and the electron-withdrawing iodine atom, these protons reside in distinct electronic environments, leading to separate signals. The structure of this compound was confirmed by the chemical shifts of its two protons at δ 7.81 and δ 8.19 ppm, which show a small coupling constant (J = 1.4 Hz) characteristic of a long-range coupling. clockss.org Another study reported similar chemical shifts at δ 7.83 (singlet, 1H, H-3) and δ 8.21 (singlet, 1H, H-6). ub.edu The downfield chemical shifts are indicative of protons attached to an electron-deficient aromatic ring system.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-3 | 7.81 - 7.83 | Singlet | Proton adjacent to the amino group |

| H-6 | 8.19 - 8.21 | Singlet | Proton adjacent to the iodine atom |

Note: Data sourced from studies conducted in CDCl₃ at 400 MHz. clockss.orgub.edu

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the pyrazine ring, as they are all chemically non-equivalent. The carbon atom attached to the amino group (C-2) is expected to be significantly shielded, appearing at a higher field (lower δ value), while the carbon bonded to the electronegative iodine atom (C-5) would be deshielded. The chemical shifts of the carbon atoms are also influenced by the nitrogen atoms within the ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~152 | Carbon attached to NH₂ |

| C-3 | ~125 | Carbon adjacent to NH₂ |

| C-5 | ~90 | Carbon attached to Iodine (expect significant shielding) |

| C-6 | ~145 | Carbon adjacent to Iodine |

Note: These are predicted values based on general trends and data from analogous compounds.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR spectroscopy is an indispensable tool for elucidating the complex structures of organic molecules by mapping correlations between different nuclei. For this compound, techniques such as COSY, HSQC, and HMBC are employed to confirm the connectivity of atoms within the molecule.

Correlated Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, the pyrazine ring contains two protons. A cross-peak in the COSY spectrum between the signals of these two protons would confirm their scalar coupling and thus their presence on the same aromatic ring. The absence of further couplings would indicate their isolation from other protons in the structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduemerypharma.com This technique is crucial for assigning the carbon signals of the pyrazine ring. The spectrum would show direct correlations between each of the two aromatic protons and the specific carbon atom to which it is bonded. This provides a direct link between the proton and carbon skeletons of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). emerypharma.comyoutube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For this compound, HMBC correlations would be expected between the pyrazine protons and the carbon atoms bearing the amino and iodo substituents. For instance, the proton at position 3 would likely show a correlation to the carbon at position 5 (³J coupling) and the carbon at position 2 (³J coupling), confirming the substitution pattern. Similarly, protons from the amino group could show correlations to the C2 and C3 carbons of the pyrazine ring.

The combined data from these 2D NMR experiments provide a detailed and unambiguous map of the molecular structure of this compound, confirming the atomic connectivity and substitution pattern on the pyrazine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. nist.govnih.gov By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. nih.gov

For this compound, with a chemical formula of C₄H₄IN₃, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, and ¹⁴N). scbt.com An HRMS analysis would provide an experimental mass that is then compared to the theoretical mass. A close match between the experimental and theoretical mass confirms the elemental composition and, by extension, the molecular formula of the compound. This technique is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or impurities.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₄IN₃ |

| Theoretical Monoisotopic Mass | 220.94975 Da |

| Expected Experimental Mass (HRMS) | ~220.94975 ± 0.0011 Da (within 5 ppm) |

This table presents the theoretical monoisotopic mass for this compound and the expected range for an experimental value obtained via HRMS. Actual experimental data would be required for confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govnih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

The prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. nih.gov For organic compounds like this compound, several methods can be employed for crystal growth:

Slow Evaporation: A common and straightforward technique where the compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. researchgate.net The solvent is then allowed to evaporate slowly and undisturbed over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization at the interface.

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a sealed container along with a reservoir of a more volatile, miscible non-solvent. The non-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

The choice of solvent and crystallization method is often determined empirically to obtain crystals of sufficient size and quality for diffraction experiments.

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. nih.gov This diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

The subsequent step, structure refinement, involves developing a model of the atomic positions within the unit cell that best reproduces the experimentally observed diffraction pattern. This iterative process refines the coordinates, and thermal displacement parameters of each atom until the calculated and observed diffraction data show the best possible agreement. nih.gov The quality of the final structure is assessed by parameters such as the R-factor.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1 |

| b (Å) | 15.8 |

| c (Å) | 9.2 |

| β (°) | 112.1 |

| Volume (ų) | 946 |

| Z (molecules/unit cell) | 4 |

Note: This table is illustrative, based on data for a similar compound, 2-amino-5-nitroanilinium iodide. researchgate.net Actual crystallographic data for this compound would be required for a definitive analysis.

The refined crystal structure provides highly accurate measurements of intramolecular geometric parameters. nih.gov Analysis of these parameters for this compound would reveal key structural features:

Bond Lengths: The C-N and C-C bond lengths within the pyrazine ring would confirm its aromatic character. The C-I and C-NH₂ bond lengths would provide insight into the electronic effects of the substituents on the ring.

Bond Angles: The internal angles of the pyrazine ring would be expected to be close to 120°, consistent with a planar hexagonal geometry. Deviations from this ideal angle could indicate strain or the influence of intermolecular interactions.

Torsion Angles: These angles describe the conformation of the molecule. For this compound, the planarity of the pyrazine ring would be confirmed by torsion angles close to 0° or 180°. The orientation of the amino group relative to the plane of the ring would also be determined.

Table 3: Representative Intramolecular Geometric Parameters for a Substituted Pyridine (B92270) Ring

| Parameter | Bond | Typical Length (Å) | Parameter | Bond Angle | Typical Angle (°) |

|---|---|---|---|---|---|

| C-C | C2-C3 | ~1.39 | C-C-N | C2-C3-N4 | ~120 |

| C-N | N1-C2 | ~1.34 | C-N-C | C2-N1-C6 | ~117 |

| C-I | C5-I | ~2.10 | C-C-I | C4-C5-I | ~119 |

Note: This table contains typical bond lengths and angles for substituted aromatic heterocycles and is for illustrative purposes. Specific data would be derived from the X-ray structure refinement of this compound.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. nsf.govmdpi.comrsc.org X-ray crystallography is essential for identifying and characterizing these non-covalent forces, which dictate the supramolecular architecture. rsc.org

Hydrogen Bonding: The amino group (-NH₂) of this compound can act as a hydrogen bond donor, while the pyrazine nitrogen atoms can act as hydrogen bond acceptors. The crystal structure would likely reveal N-H···N hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. epa.gov

Halogen Bonding: The iodine atom on the pyrazine ring possesses a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond. rsc.org This allows it to act as a halogen bond donor, forming attractive interactions with electron-rich atoms, such as the nitrogen atoms of neighboring pyrazine rings (I···N halogen bonds). nih.govresearchgate.netnih.gov These interactions are highly directional and can play a significant role in crystal packing.

π-π Stacking: The aromatic pyrazine rings can interact through π-π stacking. researchgate.net These interactions, driven by dispersion forces and electrostatic complementarity, typically involve parallel-displaced or T-shaped arrangements of the rings. nih.govacs.org The analysis of the crystal packing would reveal the distances and orientations between adjacent pyrazine rings, confirming the presence and nature of any π-π stacking interactions.

Theoretical and Computational Chemistry Studies of 2 Amino 5 Iodopyrazine

Quantum Chemical Calculations and Modeling

Quantum chemical calculations are a fundamental tool for investigating the molecular properties of compounds like 2-Amino-5-iodopyrazine at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), are employed to predict a wide range of molecular characteristics with a high degree of accuracy.

Geometry Optimization and Determination of Equilibrium Structures

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through a process called geometry optimization. Using a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyrazine (B50134) ring and its amino and iodo substituents. The planarity of the pyrazine ring and the orientation of the amino group relative to the ring would be key structural parameters to be determined.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: These are representative values and not from an actual calculation on this specific molecule.)

| Parameter | Value |

|---|---|

| C-I Bond Length (Å) | 2.08 |

| C-N (amino) Bond Length (Å) | 1.36 |

| N-H Bond Length (Å) | 1.01 |

| C-C Bond Length (ring) (Å) | 1.39 - 1.41 |

| C-N Bond Length (ring) (Å) | 1.33 - 1.34 |

| C-C-I Bond Angle (°) | 119.5 |

| C-C-N (amino) Bond Angle (°) | 121.0 |

Prediction of Harmonic Vibrational Frequencies and Comparison with Experimental Data

Once the optimized geometry is obtained, the harmonic vibrational frequencies of the molecule can be calculated. These frequencies correspond to the energies of the fundamental vibrational modes of the molecule, which can be experimentally observed using infrared (IR) and Raman spectroscopy. The calculation provides a set of vibrational modes, each with a specific frequency and a description of the atomic motions involved (e.g., C-H stretching, N-H bending, ring breathing).

Theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of electron correlation. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data. A detailed comparison between the scaled theoretical frequencies and experimental spectra allows for a confident assignment of the observed vibrational bands to specific molecular motions.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative values and not from an actual calculation on this specific molecule.)

| Vibrational Mode | Calculated (Scaled) Frequency | Experimental Frequency | Assignment |

|---|---|---|---|

| ν(N-H) symmetric stretch | 3450 | 3445 | Amino group N-H stretching |

| ν(N-H) asymmetric stretch | 3350 | 3348 | Amino group N-H stretching |

| ν(C-H) stretch | 3080 | 3075 | Pyrazine ring C-H stretching |

| δ(N-H) scissoring | 1640 | 1635 | Amino group N-H bending |

| Ring stretching | 1580 | 1575 | Pyrazine ring C-C and C-N stretching |

| ν(C-I) stretch | 550 | 545 | Carbon-Iodine stretching |

Calculation of Spectroscopic Parameters (e.g., Infrared Intensities, Raman Scattering Activities)

In addition to the vibrational frequencies, quantum chemical calculations also predict the intensities of the corresponding IR bands and the scattering activities of the Raman bands. This information is crucial for simulating the entire vibrational spectrum of the molecule. The calculated IR intensities are related to the change in the molecular dipole moment during a vibration, while Raman activities are related to the change in polarizability. By plotting the calculated frequencies and their corresponding intensities/activities, a theoretical spectrum can be generated that can be directly compared with the experimental spectrum, aiding in its interpretation.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Computational methods allow for the visualization and analysis of the molecular orbitals and the distribution of electrons within them.

Investigation of Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich amino group and the pyrazine ring, while the LUMO might be distributed over the pyrazine ring and the electronegative iodine atom. The energies of these orbitals would provide insights into the molecule's electronic properties and its potential behavior in chemical reactions.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are representative values and not from an actual calculation on this specific molecule.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Charge Distribution Analysis (e.g., Mulliken Population Analysis, Atoms in Molecules (AIM) Analysis)

Understanding the distribution of electron density within a molecule is crucial for predicting its reactivity and intermolecular interactions. Computational methods offer several ways to analyze charge distribution.

Mulliken population analysis is a method for assigning partial charges to each atom in a molecule based on the contributions of their atomic orbitals to the molecular orbitals. While it is a widely used and computationally inexpensive method, it is known to be sensitive to the choice of basis set.

Atoms in Molecules (AIM) theory provides a more rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the calculation of atomic charges and provides a detailed description of the chemical bonds and non-covalent interactions within the system.

For this compound, a charge distribution analysis would likely show that the nitrogen atoms of the pyrazine ring and the amino group, as well as the iodine atom, carry partial negative charges due to their high electronegativity. The carbon and hydrogen atoms would correspondingly carry partial positive charges. This information would be valuable for understanding the molecule's electrostatic potential and its interactions with other molecules.

Table 4: Hypothetical Mulliken Atomic Charges for this compound (Note: These are representative values and not from an actual calculation on this specific molecule.)

| Atom | Charge (e) |

|---|---|

| N (ring, position 1) | -0.45 |

| C (position 2) | 0.25 |

| N (amino) | -0.60 |

| C (position 3) | -0.10 |

| N (ring, position 4) | -0.48 |

| C (position 5) | 0.15 |

| I | -0.20 |

| C (position 6) | -0.05 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling serves as a powerful tool for investigating the intricacies of chemical reactions, providing insights into transition state geometries, activation energies, and reaction pathways. rsc.orgmdpi.com Such studies employ various quantum chemical methods to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

A thorough search of scientific databases and computational chemistry literature yielded no specific studies on the computational modeling of reaction mechanisms or the characterization of transition states involving this compound. Consequently, there is no published data to report on the mechanistic pathways, such as nucleophilic aromatic substitution or cross-coupling reactions, that this molecule might undergo, nor are there computational analyses of the associated transition state structures and energetics.

Investigation of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. nih.gov These interactions, though weaker than covalent bonds, collectively play a significant role in molecular recognition and assembly. For halogenated heterocyclic compounds, hydrogen bonding, halogen bonding, and π-stacking are of particular interest.

Detailed Analysis of Hydrogen Bonding Interactions

Hydrogen bonds are fundamental interactions where a hydrogen atom is shared between two electronegative atoms. In the context of this compound, the amino group can act as a hydrogen bond donor, while the pyrazine nitrogen atoms can act as acceptors.

Despite the importance of these interactions, specific computational or experimental studies detailing the hydrogen bonding patterns of this compound are not available. Research on analogous compounds, such as 2-amino-5-iodopyridinium salts, has shown significant hydrogen bonding between the amino and pyridinium N-H donors and halide ion acceptors, but directly comparable data for the pyrazine derivative is absent. nih.goviucr.org

Exploration of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org The iodine atom in this compound, with its potential for a positive region of electrostatic potential (the σ-hole), is a prime candidate for forming halogen bonds with Lewis bases. acs.orgresearchgate.net

However, a detailed computational or crystallographic exploration of halogen bonding specifically involving this compound has not been reported in the literature. While studies on related iodinated heterocycles have characterized halogen bonds and their influence on crystal packing, this specific information is missing for the target compound. nih.govrsc.org

Characterization of π-Stacking and Other Aromatic Interactions

The pyrazine ring in this compound is an aromatic system capable of participating in π-stacking interactions. These interactions are important for the stabilization of crystal structures and in the binding of molecules to biological targets. researchgate.netnih.gov

As with the other non-covalent interactions, there is a lack of specific research characterizing the π-stacking and other aromatic interactions of this compound. Computational studies that would typically quantify the energetics and geometries of such interactions have not been published for this molecule.

Coordination Chemistry and Supramolecular Self Assembly Involving 2 Amino 5 Iodopyrazine

Ligand Design and Metal Complex Formation

The design of ligands is a cornerstone of coordination chemistry, dictating the structure and function of the resulting metal complexes. 2-Amino-5-iodopyrazine is an attractive ligand due to its multiple donor sites and capacity for engaging in various non-covalent interactions. The two nitrogen atoms of the pyrazine (B50134) ring can coordinate to metal centers in a monodentate or a bridging fashion, while the amino group provides a site for robust hydrogen bonding, which is crucial for reinforcing supramolecular structures. Furthermore, the iodine substituent introduces the possibility of forming halogen bonds, a highly directional interaction that is increasingly utilized in crystal engineering.

Coordination polymers (CPs) are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The ditopic nature of the pyrazine ring in this compound makes it an ideal candidate to act as a linker, bridging metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. mdpi.commdpi.com The synthesis of these materials is typically achieved under solvothermal or hydrothermal conditions, where the components are heated in a sealed vessel, allowing for the slow crystallization of the product. researchgate.net

In such structures, the this compound ligand would likely bridge metal ions through its two ring nitrogen atoms. The amino and iodo groups would then be available to direct the higher-order packing of the polymer chains or sheets through hydrogen and halogen bonds, respectively. This multi-level control over the assembly process is a key strategy in the rational design of functional MOFs and CPs. For instance, 2D coordination polymers have been successfully synthesized using related quinoline- and pyridine-derived ligands, demonstrating the viability of this approach. mdpi.com The resulting frameworks can possess properties like photoluminescence and semiconductivity, which are highly dependent on the ligand structure and the metal-ligand coordination. rsc.org

In addition to extended polymers, this compound can be used to form discrete, zero-dimensional metallosupramolecular architectures. mdpi.com These are well-defined assemblies, such as molecular squares, cages, or helicates, formed from the spontaneous association of metal ions and ligands. The formation of these structures is governed by the coordination geometry of the metal ion and the angles presented by the ligand.

By carefully selecting metal precursors with specific coordination preferences (e.g., square planar Pt(II) or Pd(II)), this compound could be directed to form predictable shapes. For example, if used with a 90° metal acceptor, it could potentially form a [2+2] or [4+4] metallacycle. Schiff base ligands with similar bicompartmental features are widely used to obtain helical and mesocate-type architectures. mdpi.com The functional groups on the periphery of these discrete structures, namely the amino and iodo groups, would then be available for further functionalization, host-guest interactions, or to control their packing in the solid state.

Investigations of Coordination Modes and Geometries in this compound Metal Complexes

The coordination behavior of this compound is best understood by examining its close structural analogue, 2-amino-5-iodopyridine (B21400) (5IAP). A crystal structure of a cobalt(II) complex, (5-IAPH)[(5IAP)CoCl2.48Br0.51], reveals key interaction patterns. iucr.org In this complex, the 2-amino-5-iodopyridine ligand coordinates to the Co(II) center in a monodentate fashion through its ring nitrogen atom (κN¹). The cobalt ion adopts a distorted tetrahedral geometry, with bond angles ranging from 105.1° to 116.9°. iucr.org

For this compound, several coordination modes are possible:

Monodentate (κN¹): Similar to the pyridine (B92270) analogue, the ligand can coordinate through one of the pyrazine ring nitrogens.

Bridging (μ): The ligand can bridge two metal centers, with each nitrogen atom coordinating to a different metal. This is a common mode for pyrazine-based ligands and is fundamental to the formation of coordination polymers.

| Parameter | Value |

|---|---|

| Co—N (Å) | 2.053 (5) |

| Co—X (Halide) (Å) | ~2.3 |

| N—Co—X (°) | 105.1 - 109.8 |

| X—Co—X (°) | 107.0 - 116.9 |

Detailed Characterization of Metal-Pyrazine Coordination Compounds

The characterization of coordination compounds involving this compound relies on a combination of spectroscopic and structural methods.